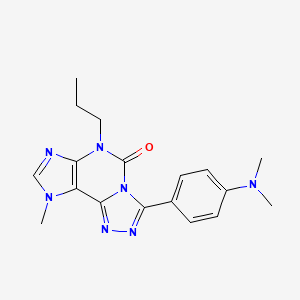
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-(dimethylamino)phenyl)-9-methyl-6-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-(dimethylamino)phenyl)-9-methyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is known for its unique structural features, which include a triazole ring fused to a purine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-(dimethylamino)phenyl)-9-methyl-6-propyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and triazole precursors. The reaction conditions may involve:
Cyclization Reactions: The formation of the triazole ring through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group and the propyl chain through substitution reactions.
Catalysts and Solvents: Use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Aplicaciones Científicas De Investigación
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-(dimethylamino)phenyl)-9-methyl-6-propyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-(dimethylamino)phenyl)-9-methyl-6-propyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the dimethylamino group and the propyl chain can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-methoxyphenyl)-9-methyl-6-propyl-
Uniqueness
The uniqueness of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-(dimethylamino)phenyl)-9-methyl-6-propyl- lies in its specific structural features, such as the presence of the dimethylamino group and the propyl chain
Propiedades
Número CAS |
135445-89-5 |
|---|---|
Fórmula molecular |
C18H21N7O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C18H21N7O/c1-5-10-24-16-14(23(4)11-19-16)17-21-20-15(25(17)18(24)26)12-6-8-13(9-7-12)22(2)3/h6-9,11H,5,10H2,1-4H3 |
Clave InChI |
SQNUOVPGJDNRLC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)N(C)C)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


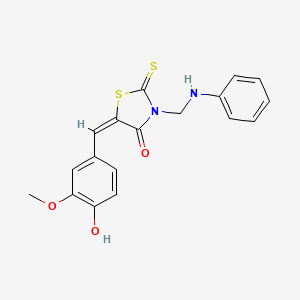
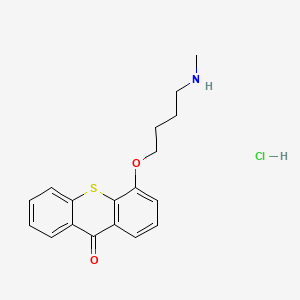

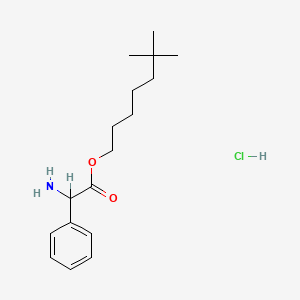
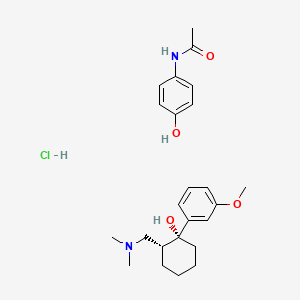
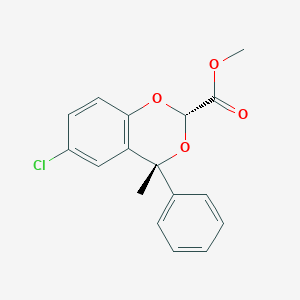

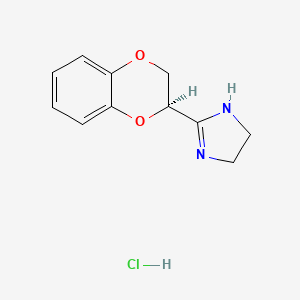
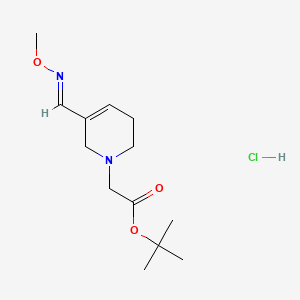
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)

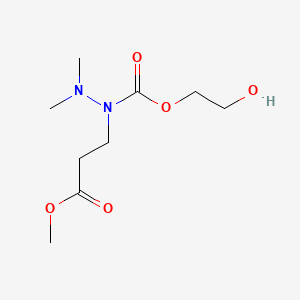
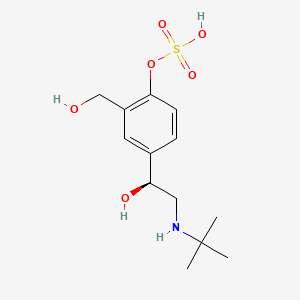
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
